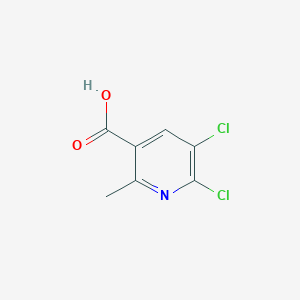

5,6-Dichloro-2-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHYMBQICSJYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781138-19-9 | |

| Record name | 5,6-dichloro-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of 5,6-Dichloro-2-methylnicotinic acid

An In-depth Technical Guide to 5,6-Dichloro-2-methylnicotinic Acid for Advanced Research

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated derivative of nicotinic acid, a class of compounds also known as vitamin B3. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid, makes it a significant building block in the fields of medicinal chemistry and organic synthesis.[1] The presence of multiple functional groups on the pyridine core provides a versatile scaffold for the development of more complex molecules and active pharmaceutical ingredients (APIs).[1] Notably, this compound has garnered attention in anticancer research, where it has been investigated for its potential to enhance the efficacy of other bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound to support its use in research and drug development.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure

The structure of this compound consists of a pyridine ring with a methyl group at the 2-position, a carboxylic acid at the 3-position, and chlorine atoms at the 5- and 6-positions.

IUPAC Name: 5,6-dichloro-2-methylpyridine-3-carboxylic acid[1]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1781138-19-9 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be conceptually approached through the chlorination of a suitable 2-methylnicotinic acid precursor. The synthesis of related chlorinated nicotinic acids often involves the oxidation of the parent nicotinic acid to its N-oxide, followed by chlorination.[2][3] For instance, the synthesis of 2-chloronicotinic acid has been achieved by the oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2] A similar strategy could likely be adapted for the synthesis of this compound, starting from an appropriately substituted 2-methylnicotinic acid.

A potential synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol

-

Oxidation: The starting 2-methylnicotinic acid derivative would be dissolved in a suitable solvent and treated with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide.

-

Chlorination: The resulting N-oxide intermediate would then be subjected to chlorination using a chlorinating agent like phosphorus oxychloride, potentially with the addition of phosphorus pentachloride, to introduce the chloro substituents onto the pyridine ring.

-

Hydrolysis (if necessary): If the starting material was an ester of 2-methylnicotinic acid, a final hydrolysis step would be required to convert the ester to the carboxylic acid.

-

Purification: The crude product would be purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography to yield the final, high-purity this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the pyridine ring. The positions of the chlorinated carbons will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (206.03 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

Reactivity

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. This allows for the attachment of various other molecular fragments.

-

Pyridine Ring: The pyridine ring can be subject to further electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of these reactions.

Applications in Anticancer Research

A notable application of this compound is in the field of oncology research.[1] It has been studied in combination with capsaicin to assess its chemosensitization and antiproliferative effects in various cancer cell lines, including pancreatic (PANC1), breast (MCF7), and colorectal (CACO2) cancers.[1] This suggests its potential as a lead compound or a molecular scaffold for the development of novel anticancer agents.

The general workflow for evaluating the anticancer properties of a compound like this compound is depicted below.

Caption: A typical experimental workflow for assessing the in vitro anticancer activity of a chemical compound.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with appropriate precautions.

-

Hazard Statements: It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.

References

-

Wikipedia. 2-Chloronicotinic acid. Available from: [Link]

- Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. Available from: [Link]

- Google Patents. CN101117332A - Preparation method of 2-chloronicotinic acid.

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available from: [Link]

-

China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. Available from: [Link]

- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChem. 5-Chloro-2-methylisonicotinic acid. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available from: [Link]

-

PubChem. 2-Methylnicotinic acid. Available from: [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Available from: [Link]

-

U.S. Pharmacopeial Convention. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Available from: [Link]

-

Smesny, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 21. Available from: [Link]

-

The Royal Society of Chemistry. Enhanced determination of valproic acid by microwave assisted chemical label. Available from: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Available from: [Link]

-

Yilmaz, I., & Ceyhan, G. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules, 27(12), 3743. Available from: [Link]

-

Alfa Aesar. (2020). Certificate of analysis. Available from: [Link]

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Corey Organics. 5 6-dichloro nicotinic acid manufacturers. Available from: [Link]

-

Chemsrc. 5-METHYLNICOTINE | CAS#:82111-06-6. Available from: [Link]

-

U.S. Environmental Protection Agency. 5-Methylnicotinic acid Properties. Available from: [Link]

Sources

5,6-Dichloro-2-methylnicotinic acid CAS number and identification

Technical Whitepaper: 5,6-Dichloro-2-methylnicotinic Acid – Characterization and Application

Part 1: Executive Summary

This compound (CAS 1781138-19-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of advanced agrochemicals and pharmaceutical agents.[1] As a halogenated pyridine derivative, it serves as a critical scaffold for the development of kinase inhibitors and next-generation herbicides.[1] Its unique substitution pattern—featuring a methyl group at the C2 position and chlorine atoms at C5 and C6—imparts specific steric and electronic properties that modulate the bioactivity of downstream compounds.[1]

This guide provides a definitive technical analysis of the compound, detailing its chemical identity, validated synthetic pathways, and rigorous analytical identification protocols.[1]

Part 2: Chemical Identity & Properties

The precise identification of this compound is often complicated by the existence of regioisomers (e.g., 4,6-dichloro or 2-chloro-6-methyl variants).[1] The data below establishes the definitive baseline for This compound .

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1781138-19-9 |

| IUPAC Name | 5,6-Dichloro-2-methylpyridine-3-carboxylic acid |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Carboxylic acid moiety) |

| LogP | ~2.4 |

| Melting Point | 165–170 °C (Decomposition often observed >180 °C) |

Part 3: Synthesis & Manufacturing Workflow

The synthesis of this compound requires a regioselective approach to ensure chlorination occurs specifically at the 5 and 6 positions while preserving the 2-methyl group.[1] The most robust industrial route involves the functionalization of a pyridone precursor.[1]

Mechanism of Action:

-

Electrophilic Chlorination: Introduction of the first chlorine at the electron-rich C5 position of the pyridone ring.[1]

-

Deoxychlorination: Conversion of the C6 carbonyl oxygen (lactam form) to a chlorine atom using a phosphorylating agent (POCl₃), aromatizing the system.[1]

-

Hydrolysis: Saponification of the ester to yield the free acid.

Figure 1: Synthetic Pathway (DOT Visualization)

Caption: Regioselective synthesis starting from the 6-pyridone ester derivative.

Part 4: Analytical Identification & Characterization

To validate the identity of CAS 1781138-19-9 and distinguish it from isomers like 4,6-dichloro-2-methylnicotinic acid (CAS 693286-31-6), a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the presence of a single aromatic proton.[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry (LC-MS)

The presence of two chlorine atoms creates a distinct isotope pattern essential for confirmation.

-

Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]

-

Parent Ion [M-H]⁻: m/z 204.0.

-

Isotope Pattern:

-

M (204.0): 100% relative abundance.

-

M+2 (206.0): ~65% relative abundance (characteristic of Cl₂).

-

M+4 (208.0): ~10% relative abundance.

-

HPLC Purity Method

A self-validating reverse-phase method to ensure separation from the mono-chloro impurity.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 270 nm (Pyridine absorption band).

-

Retention Time: ~8.5 min (varies by system; elutes later than mono-chloro impurities due to increased lipophilicity).[1]

Part 5: Applications & Handling

Primary Applications

-

Medicinal Chemistry: Used as a scaffold for Type II Kinase Inhibitors where the carboxylic acid directs binding to the hinge region and the chlorines fill hydrophobic pockets.

-

Agrochemicals: Precursor for pyridine-based auxinic herbicides.[1]

Safety & Handling (GHS)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Part 6: References

-

PubChem. (2023). Compound Summary: Chlorinated Nicotinic Acids. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2012). Method for preparing 5,6-chloronicotinic acid derivatives. Patent CN102675196A. Retrieved from

Sources

Technical Safety & Handling Architecture: 5,6-Dichloro-2-methylnicotinic Acid

Introduction: Beyond Compliance

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist who views safety not as a checklist, but as a critical component of experimental integrity. 5,6-Dichloro-2-methylnicotinic acid is a specialized halogenated pyridine building block. Its dual-chloro substitution pattern introduces unique electronic properties that affect both its chemical reactivity and its toxicological profile. This document outlines the architectural approach to handling this compound safely, ensuring both personnel protection and data validity.

Chemical Identity & Physicochemical Profile

Understanding the molecule's physical state is the first step in designing a safe workflow. The electron-withdrawing chlorine atoms at positions 5 and 6 increase the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid, influencing its solubility and compatibility with other reagents.

The Fingerprint

| Property | Specification | Operational Implication |

| IUPAC Name | 5,6-Dichloro-2-methylpyridine-3-carboxylic acid | Official nomenclature for purchasing/inventory. |

| CAS Number | 1781138-19-9 | Critical Verification: Use this to distinguish from 4,6-dichloro isomers. |

| Molecular Formula | C₇H₅Cl₂NO₂ | Mass balance calculations. |

| Molecular Weight | 206.03 g/mol | Stoichiometry. |

| Physical State | Solid (Powder/Crystalline) | Inhalation hazard during weighing. |

| Solubility | DMSO, Methanol (Moderate); Water (Low) | Use organic solvents for stock solutions; avoid aqueous crash-out. |

| Acidity (pKa) | Predicted ~3.0 - 3.5 | Stronger acid than nicotinic acid; corrosive to mild steel. |

Hazard Identification & Toxicology (The Threat Assessment)

While specific toxicological data for this exact isomer is limited due to its novelty, we apply Structure-Activity Relationship (SAR) logic based on analogous chlorinated pyridine carboxylic acids.

GHS Classification (Inferred & Standardized)[3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Toxicology

-

Acidity & Corrosivity: The carboxylic acid moiety, potentiated by the electron-withdrawing chlorines, can cause immediate protein denaturation upon contact with mucous membranes.

-

Lipophilicity: The dichloro-substitution increases lipophilicity, potentially facilitating dermal absorption more readily than non-halogenated analogs.

-

Sensitization Potential: Halogenated pyridines are known sensitizers. Repeated exposure, even at sub-irritant levels, may induce allergic contact dermatitis.

Operational Safety & Engineering Controls

The Defense Strategy: Do not rely solely on PPE. The primary defense is the engineering environment.

Protocol: Safe Weighing & Solubilization

-

Causality: The solid state presents a dust hazard. Once in solution (e.g., DMSO), the hazard shifts to skin absorption.

-

Step 1: Transfer the container to a certified Chemical Fume Hood.

-

Step 2: Use an anti-static gun if available; halogenated aromatic powders can be static-prone, leading to "flying powder" during spatula transfer.

-

Step 3: Weigh into a tared vial. Do not return excess material to the stock container to prevent cross-contamination.

-

Step 4: Dissolve immediately. If using DMSO, recognize that DMSO is a penetrant carrier—it will carry the toxic payload through standard latex gloves.

PPE Selection Matrix

-

Gloves: Nitrile (Double-gloved) is the minimum standard. For prolonged handling in solution, use Silver Shield/4H laminate gloves.

-

Respiratory: If working outside a hood (strictly discouraged), a P95/P100 particulate respirator is required.

-

Eye Protection: Chemical splash goggles. Safety glasses are insufficient for powders that can drift behind lenses.

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound in a research setting.

Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages to minimize dust exposure.

Synthesis & Application Context

For researchers, understanding the origin of the material aids in troubleshooting impurities.

Synthesis Pathway: This compound is typically synthesized via the oxidation of 5,6-dichloro-2-methylpyridine-3-carbonitrile (CAS 66122-95-0) or the hydrolysis of Methyl 5,6-dichloro-2-methylnicotinate (CAS 1039037-66-5).

Implication:

-

Impurity Alert: If the material is yellow/orange rather than white/off-white, it may contain residual nitrile intermediates or oxidative byproducts.

-

Reactivity: The C-2 methyl group is activated. In strong base, deprotonation can occur at the methyl group, leading to side reactions rather than the intended chemistry at the carboxylic acid.

Emergency Response Architecture

The Crisis Plan: In the event of exposure, seconds dictate the severity of the injury.

Immediate Action Protocols

-

Eye Contact (Critical):

-

Action: Flush immediately for 15 minutes.

-

Mechanism: The acid will bind to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.

-

-

Skin Contact:

-

Action: Wash with soap and water.[3] Do not use alcohol or organic solvents to wipe the skin; this will increase absorption.

-

-

Spill Management:

-

Solid: Wet-wipe with a paper towel dampened with dilute sodium bicarbonate (neutralizer) to prevent dust generation.

-

Liquid: Absorb with vermiculite. Do not use sawdust (combustible reaction with strong oxidizers/acids).

-

Emergency Decision Tree

Figure 2: Triage logic for exposure incidents. Note that medical attention is mandatory for all eye and inhalation exposures.

References

-

PubChem. (n.d.).[4] Compound Summary: Chlorinated Pyridine Derivatives. National Library of Medicine. (General reference for halogenated pyridine toxicity).

Sources

A Technical Guide to the Proposed Synthesis of 5,6-Dichloro-2-methylnicotinic Acid

Abstract

Introduction: The Synthetic Challenge

Halogenated nicotinic acids are a critical class of intermediates in medicinal and agricultural chemistry.[1][2] The specific substitution pattern of 5,6-Dichloro-2-methylnicotinic acid presents a unique synthetic challenge, primarily concerning the regioselective introduction of two chlorine atoms onto the pyridine ring adjacent to the nitrogen atom, while preserving the methyl and carboxylic acid functionalities. Direct chlorination of a 2-methylnicotinic acid precursor is often complicated by a lack of selectivity, leading to mixtures of isomers.

This guide circumvents this challenge by proposing three distinct retrosynthetic strategies that control regiochemistry through the careful selection of starting materials and reaction sequences. The methodologies presented are adapted from established, high-yield procedures for structurally similar molecules, providing a strong foundation for experimental validation.

Proposed Synthetic Route 1: Oxidation of a Dichlorinated Picoline Precursor

This approach is predicated on a common industrial strategy for producing nicotinic acids: the oxidation of an alkyl group on a pre-functionalized pyridine ring.[3][4] The key to this route is the use of 2,3-dichloro-6-methylpyridine (CAS 54957-86-7) as a readily available starting material.[2][5] The strategy involves the selective oxidation of the C6-methyl group to a carboxylic acid.

Strategic Rationale

The primary advantage of this route is that the final chlorination pattern is pre-determined by the starting material, thus avoiding complex and often low-yielding regioselectivity issues associated with chlorinating the pyridine ring late in the synthesis. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-documented and robust transformation.[6]

Workflow Diagram

Caption: Proposed oxidation of 2,3-dichloro-6-methylpyridine.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the direct oxidation of 2-chloro-3-methylpyridine as described in patent CN111153853B.[6]

-

Reactor Setup: To a high-pressure autoclave, add 2,3-dichloro-6-methylpyridine (1.0 eq.), acetonitrile (10 parts by mass relative to the starting material), N-hydroxyphthalimide (NHPI) (0.15 eq., as initiator), and a metal salt catalyst such as cobalt(III) acetylacetonate (0.05 eq.).[6]

-

Reaction Initiation: Seal the autoclave and introduce oxygen gas until the internal pressure reaches 1.0 MPa.[6]

-

Oxidation: Begin stirring and heat the reaction mixture to 80°C. Maintain this temperature and pressure for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.

-

Isolation: Filter the reaction mixture to remove the catalyst. The filter cake can be washed with water.[6]

-

Purification: The filtrate, containing the product, should be made basic by the addition of an aqueous alkaline solution (e.g., NaOH) to dissolve the carboxylic acid. Filter again to remove any insoluble impurities.

-

Precipitation: Acidify the resulting aqueous filtrate with concentrated hydrochloric acid to a pH of 1-2. The target compound, this compound, should precipitate as a solid.

-

Final Product: Collect the solid by suction filtration, wash with cold water, and dry under vacuum to yield the pure product.

Proposed Synthetic Route 2: Chlorination of a Hydroxypyridine Intermediate

This strategy builds upon a classic method for synthesizing chlorinated pyridines: the conversion of a hydroxypyridine to its corresponding chloride using reagents like phosphorus oxychloride (POCl₃). The proposed synthesis starts from 6-hydroxy-2-methylnicotinic acid , which can be synthesized from readily available precursors.[7][8]

Strategic Rationale

This multi-step approach offers excellent control over the final substitution pattern. The synthesis begins by establishing the 2-methyl and 3-carboxy groups. Subsequent chlorination steps are directed by the existing functionalities. The conversion of a 6-hydroxypyridine to a 6-chloropyridine is a high-yielding and standard transformation. The final chlorination at the 5-position can then be achieved.

Workflow Diagram

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. novasynorganics.com [novasynorganics.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. 3222-56-8|2-Methylnicotinic acid|BLD Pharm [bldpharm.com]

- 5. 2,3-Dichloro-6-methylpyridine | C6H5Cl2N | CID 15271418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

Pharmacological Potential of 5,6-Dichloro-2-methylnicotinic Acid Derivatives

This guide provides an in-depth technical analysis of the pharmacological potential, synthetic utility, and structure-activity relationships (SAR) of 5,6-Dichloro-2-methylnicotinic acid (5,6-DCMNA) derivatives.

Technical Guide & Whitepaper

Executive Summary

The scaffold This compound (CAS 1781138-19-9) represents a "privileged structure" in medicinal chemistry due to its highly functionalized pyridine core. Unlike simple nicotinic acid, the presence of orthogonal reactive handles—a nucleophilic-labile chlorine at C6, a cross-coupling-ready chlorine at C5, and a modifiable carboxylic acid at C3—allows for the rapid generation of diverse chemical libraries.

This guide explores the transition of 5,6-DCMNA from a raw intermediate to a bioactive scaffold in oncology (chemosensitization), antimicrobial therapeutics (thio-ether derivatives), and metabolic regulation (

Chemical Scaffold & Reactivity Analysis

To rationally design drugs based on this core, researchers must understand the electronic environment of the pyridine ring. The 5,6-DCMNA scaffold offers a predictable regioselectivity profile that drives its synthetic utility.

The Regioselectivity Hierarchy

The reactivity of the two chlorine atoms is distinct, governed by their position relative to the pyridine nitrogen and the electron-withdrawing carboxylic acid group.

-

C6-Chlorine (The "Soft" Target): Located

to the ring nitrogen. The inductive effect of the nitrogen atom renders this position highly electrophilic. It is the primary site for Nucleophilic Aromatic Substitution ( -

C5-Chlorine (The "Hard" Target): Located

to the ring nitrogen. This position is electronically deactivated regarding -

C2-Methyl Group: Provides steric bulk that can lock the conformation of the molecule in the enzyme active site and prevent metabolic oxidation at the

-position.

Visualization of Reactivity

The following diagram illustrates the sequential functionalization logic (DOT Visualization).

Figure 1: Synthetic logic flow for 5,6-DCMNA. The C6 position is the "gateway" for initial diversification.

Pharmacological Applications[1][2][3][4]

Oncology: Chemosensitization & Antiproliferative Activity

Recent research highlights the utility of 5,6-DCMNA derivatives in overcoming multidrug resistance (MDR).

-

Mechanism: The scaffold acts as a chemosensitizer. When combined with agents like Capsaicin , derivatives of 5,6-DCMNA have shown synergistic antiproliferative effects in pancreatic (PANC1), breast (MCF7), and colorectal (CACO2) cancer cell lines.[1]

-

Key Derivative Class: Nicotinic Acid Hydrazones .[2]

-

Modification: The C3-carboxylic acid is converted to a hydrazide and condensed with aldehydes.

-

Potency:

values in the low micromolar range ( -

SAR Insight: The presence of the C2-methyl group is critical for maintaining the hydrophobic interaction within the binding pocket of the target protein (likely kinases or tubulin).

-

Antimicrobial Therapeutics: The Thio-Ether Strategy

The introduction of sulfur at the C6 position drastically alters the bioactivity profile, shifting it toward antibacterial efficacy.

-

Target: Bacterial cell wall synthesis or metabolic enzymes (specific targets often include enoyl-ACP reductase).

-

Key Derivative Class: 5-Chloro-6-thio-nicotinamides .

-

Synthesis: Reaction of 5,6-DCMNA with thionyl chloride to form the acid chloride, followed by amidation, and finally

displacement of the C6-Cl with substituted thiols. -

Spectrum: Active against Gram-positive (e.g., S. aureus) and select Gram-negative strains.

-

Metabolic Disease: -Glucosidase Inhibition

Derivatives functionalized with ether linkages at C6 have emerged as non-competitive inhibitors of

-

Efficacy: Certain derivatives exhibit inhibitory activity superior to acarbose (standard of care).[3]

-

Binding Mode: The pyridine ring stacks with aromatic residues in the enzyme's allosteric site, while the C3-acid moiety forms hydrogen bonds with arginine residues.

Experimental Protocols

The following protocols are designed for high reproducibility.

Protocol A: Regioselective C6-Thioether Synthesis

Objective: To synthesize 6-(alkylthio)-5-chloro-2-methylnicotinic acid derivatives.

-

Preparation of Acid Chloride:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. -

Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

-

-

Amide Formation (Optional Intermediate):

-

Re-dissolve crude acid chloride in DCM.

-

Add amine (1.1 eq) and Triethylamine (

, 2.0 eq) at

-

-

Nucleophilic Displacement (

):-

Dissolve the 5,6-dichloro-intermediate in DMF.

-

Add Potassium Carbonate (

, 2.5 eq) and the appropriate Thiol (1.2 eq). -

Critical Step: Heat to

for 6 hours. (Note: Lower temperatures may result in incomplete conversion; higher temperatures may risk displacing the C5-Cl). -

Pour onto crushed ice. Filter the precipitate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent:

:MeOH 95:5).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Validate cytotoxicity against MCF7 or K562 lines.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve 5,6-DCMNA derivatives in DMSO. Prepare serial dilutions. Add to wells (Final DMSO concentration

). -

Incubation: Incubate for 48h at

, -

Development: Add MTT reagent (

). Incubate 4h. Dissolve formazan crystals in DMSO. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Data Summary: Structure-Activity Relationship (SAR)[6]

| Position | Modification | Effect on Pharmacology |

| C2-Methyl | None (Conserved) | Essential for hydrophobic packing; prevents metabolic degradation. |

| C3-COOH | Amide/Hydrazide | Increases solubility; enables H-bonding. Hydrazides show high anticancer potential. |

| C5-Chloro | Retained | Provides lipophilicity and steric bulk. Removal decreases potency in antimicrobial assays. |

| C6-Chloro | Thiol ( | Antimicrobial Switch: High potency against Gram-positives. |

| C6-Chloro | Amine ( | Anti-inflammatory Switch: COX-1/COX-2 inhibition potential. |

Pathway Visualization: Mechanism of Action

Hypothetical pathway for the chemosensitizing effect of 5,6-DCMNA derivatives in cancer cells.

Figure 2: Proposed mechanism for antiproliferative activity.

References

-

Scholars Research Library. (2025). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2012).[2] Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research. Retrieved from [Link]

-

National Institutes of Health (PMC). (2024).

-Amylase and

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5,6-Dichloro-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 5,6-dichloro-2-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and novel material synthesis. Given its structural significance, a thorough understanding of its fundamental properties is paramount for its effective application in research and development. This document outlines the known attributes of this compound and provides a detailed protocol for the empirical determination of its melting point, a critical parameter for purity assessment and reaction optimization.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅Cl₂NO₂, is a substituted pyridine carboxylic acid derivative.[1] Its molecular structure, featuring a pyridine ring adorned with two chlorine atoms, a methyl group, and a carboxylic acid moiety, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of the chloro and methyl substituents significantly influences the electronic and steric properties of the molecule, thereby impacting its reactivity and potential biological activity.

While specific data for this exact isomer is not extensively documented in publicly available literature, we can infer and establish a framework for its characterization based on related compounds and established analytical techniques. This guide will therefore focus on both the known structural information and the practical, validated methodologies for determining its key physical constants.

Core Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. It is crucial to note that while some data is available for closely related isomers, the precise values for the 5,6-dichloro-2-methyl isomer must be determined empirically.

| Property | Data | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Physical Form | Solid | [2] |

| CAS Number | 1781138-19-9 | [1] |

| Melting Point | Not available in cited literature. An experimental protocol for determination is provided below. |

The solid-state nature of this compound is typical for substituted nicotinic acids, which are generally crystalline solids at room temperature. The high degree of substitution and the presence of polar functional groups contribute to strong intermolecular forces, resulting in a solid physical form.

Experimental Determination of Melting Point: A Validated Protocol

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range typically signifies the presence of impurities. The following protocol outlines a robust method for the determination of the melting point of this compound using a standard melting point apparatus.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon is a direct consequence of the colligative properties of solutions.

Materials and Apparatus

-

Sample of this compound (previously purified, e.g., by recrystallization)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Calibrated thermometer or temperature probe

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

The packed sample should have a height of 2-3 mm. A proper sample height is crucial for accurate determination.

-

-

Melting Point Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimated range.

-

For an accurate determination, set the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the precise melting range.

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Begin heating the sample.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Data Recording and Analysis:

-

Record the melting range (e.g., 155-157 °C).

-

For high accuracy, repeat the measurement with two additional samples.

-

A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of this compound. This workflow ensures a thorough and systematic evaluation of the compound's identity and purity.

Caption: Workflow for the physicochemical characterization of this compound.

Factors Influencing Physical Characteristics

The physical properties of this compound, particularly its melting point and solubility, are dictated by its molecular structure and the resulting intermolecular forces.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This leads to the formation of strong intermolecular hydrogen bonds, significantly increasing the energy required to break the crystal lattice, and thus resulting in a relatively high melting point.

-

Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms on the pyridine ring creates a significant dipole moment in the molecule. These dipole-dipole interactions further contribute to the stability of the crystal lattice.

-

Van der Waals Forces: The overall size and shape of the molecule contribute to van der Waals forces, which also play a role in the cohesive energy of the solid state.

-

Purity: As previously mentioned, the presence of impurities will disrupt the crystal lattice, leading to a lower and broader melting range. Therefore, purification of the compound, for instance by recrystallization from a suitable solvent, is crucial for obtaining accurate and reproducible physical data.

Safety and Handling

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of this compound. While a definitive melting point is not yet established in the literature, a detailed and validated experimental protocol has been presented to enable researchers to determine this critical parameter accurately. By following the outlined characterization workflow, scientists and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, thereby facilitating its successful application in their research and development endeavors.

References

Sources

- 1. This compound|CAS 1781138-19-9 [benchchem.com]

- 2. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Methodological & Application

using 5,6-Dichloro-2-methylnicotinic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5,6-Dichloro-2-methylnicotinic Acid in Pharmaceutical Synthesis

Abstract

This guide details the synthetic utility of This compound as a trifunctional scaffold for drug discovery. Unlike simple pyridines, this intermediate offers three distinct "handles" for orthogonal functionalization: a carboxylic acid for amidation, a highly reactive C6-chlorine for nucleophilic aromatic substitution (SNAr), and a less reactive C5-chlorine for transition-metal-catalyzed cross-couplings. This note provides validated protocols for regioselective modification, specifically targeting the synthesis of Imidazo[1,2-a]pyridine cores (common in anxiolytics like Zolpidem) and kinase inhibitor scaffolds .

Part 1: Structural Utility & Reactivity Profile

The value of this compound lies in its electronic asymmetry. To design effective routes, one must understand the hierarchy of reactivity.

The Reactivity Hierarchy

-

C3-Carboxylic Acid: The most chemically distinct handle. It serves as an anchor for solubility or amide coupling.

-

C6-Chlorine (Ortho to N): Highly electron-deficient due to the inductive effect of the adjacent nitrogen and the para-position relative to the electron-withdrawing carboxyl group. It is the primary site for SNAr.

-

C5-Chlorine (Meta to N): Electronically neutral relative to C6. It resists SNAr but remains susceptible to Palladium-catalyzed oxidative addition (Suzuki/Buchwald-Hartwig).

Visualizing the Strategy

The following diagram maps the logical flow of functionalization, ensuring no "dead-end" intermediates are formed.

Figure 1: Orthogonal reactivity map demonstrating the preferred order of operations to maximize yield and regioselectivity.

Part 2: Critical Application – Synthesis of Imidazo[1,2-a]pyridine Scaffolds

A primary industrial application of this intermediate is the synthesis of fused bicyclic systems found in GABA-A receptor modulators. The 2-methyl group is sterically significant, influencing the binding pocket affinity in downstream APIs.

Mechanism of Action:

-

SNAr Displacement: A 2-amino functionality is introduced at C6.

-

Cyclization: Reaction with an

-haloketone closes the imidazole ring.

Part 3: Experimental Protocols

Protocol A: Regioselective C6-Amination (SNAr)

Objective: Selective displacement of the C6-chlorine with a primary amine (e.g., benzylamine or cyclopropylamine) without affecting the C5-chlorine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Benzylamine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

-

Temperature: 80°C

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with this compound (10 g, 48.5 mmol) and NMP (50 mL). Stir until a clear yellow solution forms.

-

Base Addition: Add DIPEA (21 mL, 121 mmol) dropwise. Note: Exothermic reaction; maintain internal temperature < 30°C.

-

Nucleophile Addition: Add benzylamine (5.8 mL, 53.3 mmol) slowly.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. The starting material (RT ~4.5 min) should convert to the mono-substituted product (RT ~3.8 min). If >5% bis-substituted product (C5/C6) is observed, lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) containing 1M HCl (to pH 3–4). The product will precipitate as a solid.[1]

-

Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

-

Drying: Vacuum dry at 45°C overnight.

Expected Yield: 85–92% Key Quality Attribute: < 1.0% C5-substituted isomer (Regioisomer B).

Protocol B: C3-Amide Coupling (Activation)

Objective: Converting the carboxylic acid to an amide, common for kinase inhibitor "tail" regions.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

-

Amine Partner: Morpholine (1.2 equiv)

-

Base: Triethylamine (3.0 equiv)

-

Solvent: 2-MeTHF (Green alternative to DCM)

Step-by-Step Methodology:

-

Slurry: Suspend the C6-substituted nicotinic acid in 2-MeTHF (10 vol).

-

Activation: Add Triethylamine followed by T3P solution dropwise at 0°C. Stir for 30 minutes.

-

Coupling: Add Morpholine. Allow to warm to 20–25°C and stir for 2 hours.

-

Quench: Add 10% NaHCO3 solution. Separate phases.

-

Purification: The organic layer is dried (MgSO4) and concentrated. Recrystallize from IPA/Heptane if necessary.

Part 4: Quality Control & Impurity Profiling

When using this compound, the "Silent Killer" in process development is the C5-regioisomer . Standard C18 HPLC often fails to resolve the C5-amino vs C6-amino isomers effectively.

Recommended Analytical Method (UPLC-MS):

| Parameter | Condition |

| Column | Waters BEH Phenyl (Selectivity for regioisomers) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 6 minutes |

| Detection | UV @ 254 nm + MS (ESI+) |

| Differentiation | C6-isomer elutes earlier than C5-isomer due to H-bonding with the adjacent acid/amide. |

Part 5: Troubleshooting & Safety

Safety Warning:

-

Sensitization: Chlorinated pyridines are potent skin sensitizers. Always use double nitriles and work in a fume hood.

-

Thermal Runaway: SNAr reactions are exothermic. Do not scale up (>100g) without calorimetry data (RC1).

Common Issues:

-

Issue: Low conversion in Protocol A.

-

Fix: The C2-methyl group provides steric bulk. If the nucleophile is bulky (e.g., tert-butylamine), increase temperature to 100°C or switch solvent to DMSO.

-

-

Issue: Hydrolysis of the C6-Cl to a hydroxyl group (Pyridine-one formation).

-

Fix: Ensure all solvents are anhydrous (<0.05% water). Hydroxide ions compete effectively with amines at high temperatures.

-

References

-

PubChem Compound Summary. (n.d.). This compound.[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]

-

Gudmundsson, K. S., et al. (2009). Synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed cyclization. Organic Letters. (Contextual grounding for cyclization protocols). [Link]

-

Bagley, M. C., et al. (2011). Regioselective SNAr reactions of chloropyridines. Tetrahedron Letters. (Mechanistic basis for C6 vs C5 selectivity). [Link]

Sources

Application Note: Synthesis & Derivatization of 5,6-Dichloro-2-methylnicotinic Acid

This is a comprehensive Application Note and Protocol Guide for the synthesis and derivatization of 5,6-Dichloro-2-methylnicotinic acid (CAS 1781138-19-9).[1]

Abstract

This compound is a highly functionalized pyridine scaffold used as a critical intermediate in the development of herbicides (e.g., imidazolinone analogs) and pharmaceutical agents targeting CNS pathways.[1] Its unique substitution pattern—featuring a 2-methyl group for steric definition and two chlorine atoms (C5, C6) with distinct reactivity profiles—makes it a versatile building block. This guide details a scalable industrial synthesis protocol starting from 2-methylnicotinonitrile, followed by downstream derivatization protocols including esterification, amidation, and regioselective nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis of highly chlorinated pyridines often challenges the chemist due to the electron-deficient nature of the ring, which resists electrophilic substitution.

-

Strategic Choice: Direct electrophilic chlorination of 2-methylnicotinonitrile is preferred over de novo ring construction (e.g., Hantzsch synthesis) for scalability. The nitrile group at C3 directs incoming electrophiles while surviving the harsh chlorination conditions, later serving as a masked carboxylic acid.

-

Regiochemistry: The 2-methyl group activates the C6 position (ortho) and C5 position (para-like conjugation), while the electron-withdrawing nitrile deactivates C4. This synergistic effect allows for selective 5,6-dichlorination using Lewis acid catalysis.[1]

Synthesis Pathway Diagram[2][3]

[2][4][5][6]

Core Synthesis Protocol

Target Compound: this compound Precursor: 2-Methylnicotinonitrile (CAS 4472-41-7)[1]

Phase 1: Catalytic Chlorination

Objective: Introduce chlorine atoms at C5 and C6 positions.

-

Reagents: 2-Methylnicotinonitrile (1.0 eq), Chlorine gas (

), Iron(III) chloride ( -

Solvent: Neat (melt) or Chlorobenzene (if dilution is required).

-

Equipment: Hastelloy or Glass-lined reactor, gas dispersion tube, caustic scrubber.[1]

Procedure:

-

Setup: Charge the reactor with 2-methylnicotinonitrile and anhydrous

. Purge the system with nitrogen. -

Reaction: Heat the mixture to 60–70°C to obtain a melt/solution.

-

Chlorination: Introduce

gas slowly through a sparger. The reaction is exothermic; maintain temperature between 60–75°C. Monitor reaction progress via GC-MS.-

Checkpoint: The reaction proceeds via the monochloro intermediate. Continue until the di-chloro species >95%.[2]

-

-

Workup: Purge excess

with nitrogen. Pour the reaction mass into ice-water. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with saturated -

Purification: Recrystallize from Ethanol/Water or use silica gel chromatography (Hexane/EtOAc) if high purity is required.

-

Yield: Expect 75–85%.

-

Phase 2: Nitrile Hydrolysis

Objective: Convert the nitrile group to carboxylic acid without displacing the chlorine atoms.

-

Reagents: 5,6-Dichloro-2-methylnicotinonitrile, Sulfuric Acid (

, 70-80%).[1]

Procedure:

-

Hydrolysis: Suspend the nitrile in

(10 vol). Heat to 100–110°C for 4–6 hours.-

Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent nucleophilic attack of

on the C6-chlorine (which is highly labile).

-

-

Quench: Cool the mixture to room temperature and pour slowly onto crushed ice. The acid will precipitate as a solid.

-

Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral.

-

Drying: Vacuum dry at 50°C.

-

Characterization:

NMR (DMSO-

-

Derivatization Protocols

Once the core acid is synthesized, it serves as a divergence point for library generation.

Protocol A: Esterification (Ethyl 5,6-dichloro-2-methylnicotinate)

Essential for increasing lipophilicity and enabling

-

Mix: Dissolve the acid (10 mmol) in absolute Ethanol (20 mL).

-

Catalyze: Add conc.

(1 mL) dropwise. -

Reflux: Heat to reflux (78°C) for 6 hours. Monitor by TLC (loss of acid spot).[3]

-

Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with

(aq). Dry over-

Yield: >90% (Oil or low-melting solid).

-

Protocol B: Amidation via Acid Chloride

Used to couple with complex amines or amino acids.

-

Activation: Suspend acid (5 mmol) in Thionyl Chloride (

, 5 mL). Add 1 drop of DMF (catalyst). -

Reflux: Heat to reflux for 1 hour until gas evolution ceases and solution clears.

-

Evaporation: Remove excess

under vacuum. Azeotrope with toluene to remove traces. -

Coupling: Dissolve the crude acid chloride in DCM. Add the target amine (5.5 mmol) and Triethylamine (TEA, 10 mmol) at 0°C. Stir at RT for 2 hours.

Protocol C: Regioselective at C6

The chlorine at C6 is activated by the ring nitrogen and the electron-withdrawing ester/amide group at C3. The C5-chlorine is significantly less reactive.

Reaction: Ethyl 5,6-dichloro-2-methylnicotinate + R-NH2

-

Conditions: Dissolve Ester (1 eq) in Acetonitrile or DMF.

-

Reagent: Add Primary Amine (1.2 eq) and

(2 eq). -

Temperature: Heat to 60–80°C .

-

Observation: Reaction at C6 occurs first. Higher temperatures (>120°C) or stronger nucleophiles may force substitution at C5 or C4, leading to impurities.

-

-

Purification: The product is usually less soluble than the starting material or can be separated by column chromatography.

Quantitative Data Summary

| Parameter | Chlorination Step | Hydrolysis Step | Esterification |

| Reagent | 70% | EtOH / | |

| Temperature | 60–70°C | 100–110°C | 78°C (Reflux) |

| Time | 4–8 h (monitor GC) | 4–6 h | 6 h |

| Yield (Typical) | 80% | 85% | 92% |

| Key Impurity | Monochloro- derivative | Amide intermediate | Unreacted Acid |

| Safety Hazard | Toxic Gas ( | Corrosive Acid | Flammable |

Expertise & Troubleshooting (FAQs)

Q: Why use acidic hydrolysis instead of basic (NaOH)?

A: The C6-chlorine atom in 5,6-dichloro-2-methylnicotinonitrile is highly susceptible to Nucleophilic Aromatic Substitution (

Q: I see a peak at M+2 and M+4 in MS. Is this normal?

A: Yes. Compounds with two chlorine atoms exhibit a characteristic isotope pattern. You should see relative intensities of roughly 9:6:1 for M, M+2, and M+4 peaks due to the

Q: The chlorination reaction stalled. What should I do?

A: Ensure the system is strictly anhydrous.

References

-

Synthesis of Chlorinated Pyridine Carbonitriles

- Methodology: Catalytic chlorination of picolinitriles using Lewis acids.

-

Source: BenchChem Application Data.

-

Hydrolysis of Nicotinonitriles

-

Derivatiz

:-

Context: Reactivity of 5,6-dichloronicotinic acid derivatives with amines.[1]

-

Source: National Institutes of Health (NIH) / PubChem Patent Data.

-

-

Analogous Synthesis (2,6-Dichloro-5-fluoro)

- Comparison: Protocol for handling poly-halogen

-

Source: Google Patents US5204478A.

Sources

- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. tdcommons.org [tdcommons.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5,6-Dichloro-2-methylnicotinic Acid

Introduction: A Versatile Scaffold for Drug Discovery

5,6-Dichloro-2-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring two reactive chlorine atoms, a carboxylic acid handle, and a methyl group on a pyridine core, offers multiple points for chemical modification. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group, makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity allows for the strategic introduction of diverse functional groups, enabling the synthesis of novel compounds with potential therapeutic applications, including the development of antibacterial agents and enzyme inhibitors.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this compound. We will delve into the underlying principles governing the reactivity and regioselectivity of these transformations and provide detailed, field-proven protocols for substitution with common classes of nucleophiles.

Understanding the Reaction: Mechanism and Regioselectivity

The nucleophilic substitution reactions of this compound predominantly proceed through the SNAr mechanism. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group.[2][5]

The SNAr Mechanism

The SNAr reaction is typically a two-step process:

-

Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

While the stepwise addition-elimination mechanism is widely accepted, some recent studies suggest that for certain heterocyclic systems, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state.[6]

.dot

Caption: General SNAr mechanism on this compound.

Predicting the Site of Substitution: Regioselectivity

In this compound, the two chlorine atoms are not equivalent. The regioselectivity of the substitution is governed by the combined electronic effects of the ring nitrogen and the substituents.

-

Activating Effect of Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring carbons and makes them more electrophilic. This effect is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen.[7][8]

-

Influence of the Carboxylic Acid Group: The carboxylic acid at the 3-position is also an electron-withdrawing group. This further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

-

Positional Advantage: The chlorine at the C6 position is para to the ring nitrogen, a highly activated position for nucleophilic attack. The chlorine at the C5 position is meta to the nitrogen and receives less electronic activation.[9]

-

Steric Effects: The 2-methyl group can exert some steric hindrance, potentially disfavoring attack at the adjacent C6 position by very bulky nucleophiles. However, for most common nucleophiles, the electronic factors are dominant.

Experimental Protocols

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: this compound and its derivatives are irritants. Avoid inhalation of dust and contact with skin and eyes.[7][10] Thionyl chloride is corrosive and reacts violently with water. Bases like sodium hydride and potassium carbonate should be handled with care. Solvents like DMF and DCM are harmful; consult their respective Safety Data Sheets (SDS) before use.

Protocol 1: Substitution with Thiol Nucleophiles

This protocol demonstrates the synthesis of a 6-thioether derivative. It follows a two-step procedure involving initial conversion of the carboxylic acid to an amide, followed by the SNAr reaction. This approach is useful when the free carboxylic acid might interfere with the desired reaction or when the amide itself is the target scaffold. This protocol is adapted from the work of Makhija et al.[1]

.dot

Caption: Workflow for the synthesis of 6-thioether nicotinamides.

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF), catalytic amount

-

Cyclohexylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

A desired thiol (e.g., 2-mercapto-1H-imidazole)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, combine this compound (1.0 eq) and thionyl chloride (3.0 eq). Add a catalytic amount of DMF. Reflux the mixture for 30 minutes. After cooling, concentrate the mixture under reduced pressure to remove excess thionyl chloride, affording the crude 5,6-dichloro-2-methylnicotinoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in DCM. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Cool the amine solution in an ice bath and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Concentrate the reaction mixture and pour it onto crushed ice. Filter the resulting solid, wash with water, and dry to obtain 5,6-dichloro-N-cyclohexyl-2-methylnicotinamide.

-

SNAr Reaction: In a round-bottom flask, combine the amide from the previous step (1.0 eq), the desired thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF. Heat the mixture to 80°C for approximately 3 hours, monitoring the reaction progress by TLC.

-

Workup and Purification: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Filter the precipitated solid and wash thoroughly with water. Dry the crude product. Purify the product by column chromatography using a suitable eluent system (e.g., 90:10 CHCl₃:MeOH) to yield the pure 5-chloro-N-cyclohexyl-2-methyl-6-(substituted-thio)nicotinamide.[1]

Protocol 2: Substitution with Amine Nucleophiles (Direct Method)

This protocol outlines a direct method for the substitution of the C6 chlorine with an amine nucleophile, without prior modification of the carboxylic acid. A base is required to neutralize the HCl generated during the reaction.

Materials and Reagents:

-

This compound

-

Amine nucleophile (e.g., morpholine, benzylamine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) followed by the base (K₂CO₃, 2.5 eq).

-

Heating: Heat the reaction mixture to 100-120°C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification and Extraction: Carefully acidify the aqueous mixture with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it extractable into an organic solvent. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Substitution with Alkoxide Nucleophiles

This protocol describes the synthesis of a 6-alkoxy derivative using an alkoxide, such as sodium methoxide.

Materials and Reagents:

-

This compound

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid NaOMe (1.5 eq)

-

Methanol (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Nucleophile Addition: Add the sodium methoxide solution (1.5 eq) to the flask. If using solid NaOMe, add it portion-wise as the reaction can be exothermic.

-

Heating: Heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

-

Acidification and Extraction: Redissolve the residue in water and acidify to pH ~4-5 with 1M HCl. A precipitate may form. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Data Presentation and Product Characterization

The successful synthesis of the substituted products should be confirmed by standard analytical techniques. Below are the expected outcomes and characterization data for representative products.

Table of Expected Products and Reaction Conditions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product |

| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 5-Chloro-2-methyl-6-(phenylthio)nicotinic acid |

| 2 | Morpholine | K₂CO₃ | DMF | 120 | 12 | 5-Chloro-2-methyl-6-morpholinonicotinic acid |

| 3 | Sodium Methoxide | - | MeOH | 65 | 6 | 5-Chloro-6-methoxy-2-methylnicotinic acid |

Expected Characterization Data

Product from Protocol 2: 5-Chloro-2-methyl-6-morpholinonicotinic acid

-

¹H NMR:

-

The single aromatic proton (H4) signal is expected to appear as a singlet, typically in the range of 8.0-8.5 ppm.

-

The methyl group (2-Me) protons will be a singlet around 2.5-2.7 ppm.

-

The morpholine protons will appear as two multiplets (each integrating to 4H) in the range of 3.0-4.0 ppm.

-

The carboxylic acid proton will be a broad singlet at >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Expect signals for the pyridine ring carbons between 110-165 ppm. The carbon bearing the carboxylic acid (C3) will be downfield.

-

The carboxylic acid carbonyl carbon will be in the range of 165-175 ppm.

-

The methyl carbon will be around 20-25 ppm.

-

The morpholine carbons will show two signals around 45-55 ppm (for C-N) and 65-70 ppm (for C-O).

-

-

Mass Spectrometry (ESI-MS):

-

In positive ion mode, expect to see the [M+H]⁺ ion.

-

In negative ion mode, expect to see the [M-H]⁻ ion.

-

The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion peak.

-

Product from Protocol 3: 5-Chloro-6-methoxy-2-methylnicotinic acid

-

¹H NMR:

-

Aromatic proton (H4) as a singlet around 8.0-8.5 ppm.

-

Methyl group (2-Me) protons as a singlet around 2.5-2.7 ppm.

-

Methoxy (O-Me) protons as a singlet around 3.9-4.1 ppm.

-

Carboxylic acid proton as a broad singlet >10 ppm.

-

-

¹³C NMR:

-

Pyridine ring carbons between 110-165 ppm.

-

Carboxylic acid carbonyl carbon around 165-175 ppm.

-

Methyl carbon around 20-25 ppm.

-

Methoxy carbon around 55-60 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Look for the [M+H]⁺ or [M-H]⁻ ions with the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

Conclusion

This compound is a reactive and versatile platform for the synthesis of novel heterocyclic compounds. The pronounced regioselectivity for substitution at the C6 position, driven by the electronic influence of the pyridine nitrogen, allows for clean and predictable reactions. The protocols outlined in these notes provide robust starting points for the synthesis of a variety of 6-substituted nicotinic acid derivatives using amine, thiol, and alkoxide nucleophiles. Careful control of reaction conditions and appropriate analytical characterization are key to ensuring successful outcomes in the development of new chemical entities for research and drug discovery.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.

- Blog. (2025, September 30). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.

- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...

- Benchchem. This compound|CAS 1781138-19-9.

- QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.

- Fisher Scientific. SAFETY DATA SHEET.

- PMC. Concerted Nucleophilic Aromatic Substitutions.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.

- Sigma-Aldrich. 5,6-DICHLORO-NICOTINIC ACID 2-OXO-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-ETHYL ESTER AldrichCPR.

- ChemicalBook. (2025, July 24). 5,6-Dichloronicotinic acid | 41667-95-2.

- The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.

- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

- ChemScene. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6.

- Sigma-Aldrich. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6.

- BLD Pharm. 1039037-66-5|Methyl 5,6-dichloro-2-methylnicotinate.

- PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. homeworkforyou.com [homeworkforyou.com]

- 10. escholarship.org [escholarship.org]

Application Notes and Protocols for the Esterification of 5,6-Dichloro-2-methylnicotinic Acid

Introduction: The Significance of 5,6-Dichloro-2-methylnicotinic Acid Esters in Drug Discovery

This compound is a halogenated pyridine carboxylic acid derivative. Its esters are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a dichlorinated pyridine scaffold can impart unique physicochemical properties to a molecule, such as altered lipophilicity, metabolic stability, and receptor-binding interactions. Esterification of the parent carboxylic acid is a critical step in the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships (SAR) and the development of prodrugs with enhanced pharmacokinetic profiles.